molecular formula C13H12O5 B2489112 [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid CAS No. 169116-78-3

[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid

Cat. No.: B2489112
CAS No.: 169116-78-3
M. Wt: 248.234
InChI Key: KULJTNRHGAFYKM-UHFFFAOYSA-N
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Description

[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, cosmetics, and agriculture. This particular compound is characterized by its chromen-2-one structure, which is modified with dimethyl and acetic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid typically involves the esterification of 4,7-dimethyl-2-oxo-2H-chromen-5-ol with acetic acid. One common method includes the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The reaction is usually carried out under mild conditions to prevent the decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, chroman-2-ol derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .

Scientific Research Applications

[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid involves its interaction with various molecular targets. The chromen-2-one structure allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The compound’s ability to penetrate cell membranes also enhances its biological activity .

Comparison with Similar Compounds

[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-3-9(17-6-11(14)15)13-8(2)5-12(16)18-10(13)4-7/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULJTNRHGAFYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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